molecular formula C22H30N6O2 B2419817 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide CAS No. 1251589-83-9

4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Cat. No.: B2419817
CAS No.: 1251589-83-9
M. Wt: 410.522
InChI Key: DPHHKZPZJVXRLE-UHFFFAOYSA-N
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Description

4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with an amino group, a cyclohexylpiperazine moiety, and a methoxyphenyl group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is to react a suitable pyrimidine derivative with 4-cyclohexylpiperazine under controlled conditions to introduce the piperazine ring

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The methoxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Nucleophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the cyclohexylpiperazine moiety and the methoxyphenyl group. Similar compounds include:

  • 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide

  • 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(2-fluorophenyl)methylpyrimidine-5-carboxamide

These compounds share the pyrimidine core and the cyclohexylpiperazine moiety but differ in the substituents attached to the pyrimidine ring, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-30-18-9-7-16(8-10-18)25-21(29)19-15-24-22(26-20(19)23)28-13-11-27(12-14-28)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,25,29)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHHKZPZJVXRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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